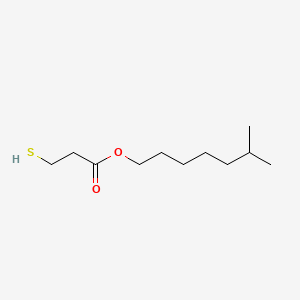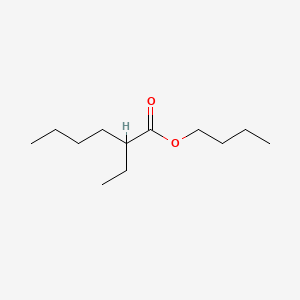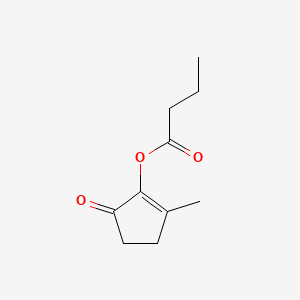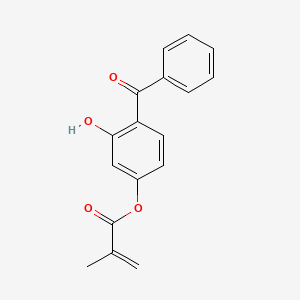
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-十五氟辛基丙烯酸酯
描述
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate is a colorless liquid with low vapor pressure and good chemical stability . It is mainly used as a special coating, waterproof material, optical material, and stabilizer .
Molecular Structure Analysis
The linear formula of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate is CF3(CF2)6CH2OH . The molecular weight is 400.08 .Physical And Chemical Properties Analysis
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate is a solid form with a boiling point of 163-165 °C (lit.) and a melting point of 44-47 °C (lit.) .科学研究应用
Oil-Water Separation
Poly(1H,1H,2H,2H-perfluorodecyl acrylate) (PPFDA) thin films have been deposited on stainless steel meshes to prepare superhydrophobic-superoleophilic membranes for oil–water separation . The initiated chemical vapor deposition (iCVD) method was used for this purpose . The as-deposited films showed high retention of the fluorine moieties, which are responsible for the superhydrophobic property . The iCVD-coated meshes were directly used for oil–water separation without using an extra force or chemical reagent . A high separation efficiency value of 98.5% was observed .
Surface Morphology and Wettability Studies
PFDA coatings were deposited for various deposition times and their surface morphology and wettability were investigated . This application is particularly useful in materials science, where understanding how a material interacts with its environment can inform its potential uses .
Materials Science Research
1H,1H,2H,2H-Perfluorooctyl Acrylate is used in materials science research . It’s used as a reference material for highly accurate and reliable data analysis .
安全和危害
属性
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F15O2/c1-2-4(27)28-3-5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)26/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQGYEYXKXGAQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F15O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26337-50-8 | |
| Record name | 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26337-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5059799 | |
| Record name | 1H,1H-Perfluorooctyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate | |
CAS RN |
307-98-2 | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentadecafluorooctyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H,1H-Perfluorooctyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 1H,1H-perfluorooctyl acrylate (FOA) particularly interesting for the synthesis of amphiphilic block copolymers?
A1: FOA is a fluorinated acrylate monomer that imparts hydrophobic properties when incorporated into a polymer chain. [] This makes it highly valuable for synthesizing amphiphilic block copolymers, which contain both hydrophobic and hydrophilic segments. The distinct difference in polarity between FOA blocks and other, more hydrophilic blocks leads to self-assembly in solution, creating unique nanoscale structures like micelles or vesicles. [] This self-assembly behavior is highly attractive for applications such as drug delivery, where the hydrophobic domains can encapsulate drug molecules, and the hydrophilic domains provide water solubility.
Q2: What specific challenges arise when using 1H,1H-perfluorooctyl acrylate (FOA) in Atom Transfer Radical Polymerization (ATRP), and how can they be addressed?
A2: ATRP is a powerful technique for controlling polymer chain growth and architecture, but the polymerization of fluorinated monomers like FOA can be challenging. The highly electronegative fluorine atoms can interact with the metal catalysts commonly used in ATRP, leading to reduced catalytic activity and poor control over polymerization. [] Research indicates that using fluoroalkyl-substituted ligands, such as those based on 2,2′-bipyridine, can enhance the catalyst's compatibility with the fluorinated monomer. [] These modified ligands help to stabilize the catalyst and promote a more controlled polymerization process, resulting in well-defined block copolymers with targeted molecular weights and narrow distributions.
Q3: What unique properties do fluorinated block copolymers, such as those incorporating 1H,1H-perfluorooctyl acrylate (FOA), offer for material applications?
A3: The incorporation of FOA into block copolymers introduces low surface energy characteristics, often leading to oil and water repellent properties. [] This makes them suitable for coatings, especially in applications requiring anti-fouling or easy-to-clean surfaces. Additionally, these copolymers have demonstrated potential in dispersion polymerization within fluorinated solvents. [] For instance, they act as effective stabilizers in the synthesis of cross-linked poly(2-ethylhexyl methacrylate-stat-chloromethylstyrene) particles. The resulting particles, with sizes ranging from 0.3 to 1.5 μm, highlight the potential of these copolymers in controlling particle formation and stabilization within specific fluorinated environments.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





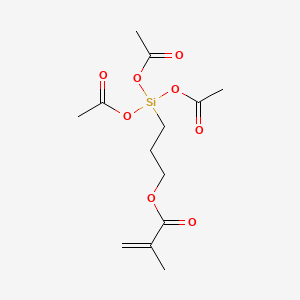
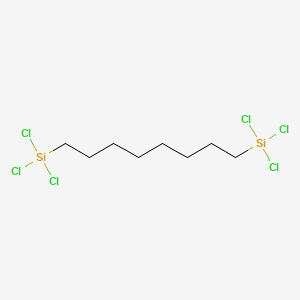
![N,N'-(2,5-dichloro-1,4-phenylene)bis[4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B1580826.png)
